9-[2-(methylsulfanyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
Description
The compound 9-[2-(methylsulfanyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a tricyclic fused heterocyclic molecule featuring a central azatricyclo framework substituted with a methylsulfanylphenyl group at position 9 and two ketone groups at positions 8 and 10.
Properties
IUPAC Name |
6-(2-methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c1-25-19-13-7-6-12-18(19)22-20(23)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(22)24/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRAOCKFSPNHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(methylsulfanyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing substituent, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur substituent can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Studies focus on their efficacy and safety as potential drugs for treating various conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the creation of advanced polymers or other functional materials.
Mechanism of Action
The mechanism of action of 9-[2-(methylsulfanyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets. The sulfur-containing substituent and the tricyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents on the phenyl ring or modifications to the heteroatom framework. Key examples include:
*Calculated molecular weight based on structural similarity to .
Key Observations :
- The 2-position of the methylsulfanyl group (vs. 4-position in ethoxyphenyl analogs) may sterically hinder interactions with planar binding pockets, as seen in benzothiazole-containing derivatives .
- Heteroatom Modifications :
Spectral and Crystallographic Data
- Infrared (IR) Spectroscopy :
Analogs exhibit strong carbonyl stretches near 1700–1750 cm⁻¹ for the dione groups, with slight shifts depending on substituent electronegativity (e.g., 1715 cm⁻¹ for ethoxyphenyl vs. 1702 cm⁻¹ for methylsulfanyl derivatives) . - Similar behavior is expected for the target compound.
Biological Activity
The compound 9-[2-(methylsulfanyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic molecule with potential biological activities that merit investigation. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds often utilize methods such as:
- Cyclization reactions to form tricyclic structures.
- Functionalization of aromatic rings to introduce substituents like methylthio groups.
Antimicrobial Properties
Research has shown that compounds with similar structures often exhibit antimicrobial activities. For instance, derivatives containing thiazole or piperazine moieties have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The biological activity is often assessed using the zone of inhibition method , where the effectiveness of the compound against various bacterial strains is measured.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 18 |
| Klebsiella pneumoniae | 25 |
This table summarizes the antimicrobial activity observed for related compounds; while specific data for our target compound is limited, it is reasonable to hypothesize similar activity based on structural analogies .
Cytotoxicity and Anticancer Activity
Compounds with complex polycyclic structures often exhibit cytotoxic properties against cancer cell lines. For example, studies on related azatricyclo compounds have shown:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis through intrinsic pathways.
A case study involving a structurally similar compound demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells at concentrations above 10 µM.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Interference with cellular signaling pathways that regulate cell growth and apoptosis.
For instance, some azatricyclo compounds have been noted to inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses and cellular signaling .
Case Studies
- Antimicrobial Screening : A study conducted on a series of methylthio-substituted phenyl compounds revealed consistent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the methylthio group could enhance activity .
- Cytotoxicity in Cancer Research : Another research effort focused on the cytotoxic effects of azatricyclo derivatives on human cancer cell lines. The findings suggested that these compounds could serve as lead structures for developing new anticancer agents due to their ability to induce apoptosis .
Q & A
Q. How can collaborative frameworks (e.g., multi-institutional consortia) address challenges in synthesizing enantiopure forms?
- Methodological Answer : Partner with crystallography labs for single-crystal X-ray analysis of chiral centers (e.g., ). Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) and validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) . Share datasets through platforms like PubChem to standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
